4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one
Description
4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is a polycyclic heterocyclic compound featuring an indene scaffold fused with a 1,2,3-thiadiazole ring. While specific studies on this compound are sparse in the provided evidence, its structural analogs, such as coumarin-fused thiadiazoles and triazino-thiadiazolones, offer insights into its hypothetical synthesis and properties.
Properties
CAS No. |
95448-32-1 |
|---|---|
Molecular Formula |
C9H4N2OS |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
indeno[2,1-d]thiadiazol-4-one |
InChI |
InChI=1S/C9H4N2OS/c12-8-5-3-1-2-4-6(5)9-7(8)10-11-13-9/h1-4H |
InChI Key |
RAMXMCRVXAMENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thiadiazole precursors in the presence of catalysts such as triethylamine. The reaction is usually carried out in solvents like ethanol under reflux conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
c. 8-Carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045)
- Structure : Imidazotetrazine core with a carbamoyl group .
- Synthesis : Generated via decomposition in aqueous solutions to form reactive triazene species .
- Key Features : Demonstrates antitumor activity via DNA alkylation, though structurally distinct from thiadiazoles .
Comparative Analysis
Mechanistic and Functional Differences
- Reactivity: Thiadiazoles in coumarin systems (e.g., 4H-chromeno[3,4-c]thiadiazol-4-one) undergo nucleophilic substitution at sulfur, while triazino-thiadiazolones exploit nitrogen-rich sites for alkylation/acylation .
- Biological Targets: Coumarin-thiadiazoles may target DNA repair enzymes (e.g., poly(ADP-ribose) polymerase) , whereas fluorinated triazino-thiadiazolones disrupt helminth metabolism .
Challenges and Opportunities
- Synthesis Gaps: No reported methods for this compound exist; inspiration could be drawn from coumarin-thiadiazole routes using indeno-diamine precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
